Levonantradol - 72028-54-7

Levonantradol

Catalog Number: EVT-1546291
CAS Number: 72028-54-7
Molecular Formula: C27H35NO4
Molecular Weight: 437.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Levonantradol is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy. It is structurally related to tetrahydrocannabinol, the primary psychoactive component of cannabis. Levonantradol has been studied for its efficacy as an anti-emetic, and its synthesis and structural characteristics have been explored in various research studies.

Source

Levonantradol was first synthesized in the 1970s and has since been investigated for its pharmacological properties. The compound is derived from the cannabis plant but is produced synthetically to ensure consistency and purity for clinical applications. The first asymmetric synthesis of levonantradol was reported in 2013, confirming its three-dimensional structure using nuclear magnetic resonance spectroscopy and computational methods .

Classification

Levonantradol falls under the category of synthetic cannabinoids. It is classified as a cannabinoid receptor agonist, specifically targeting the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. This classification places it alongside other synthetic cannabinoids like dronabinol and nabilone, which are also used for similar therapeutic purposes .

Synthesis Analysis

Methods

The synthesis of levonantradol involves several steps, beginning with the preparation of key intermediates. The first asymmetric synthesis was achieved through a multi-step process that included the use of chiral catalysts to ensure enantioselectivity. The method developed by Sheshenev et al. utilized a combination of classical organic reactions, including alkylation and cyclization, to construct the levonantradol framework .

Technical Details

The synthetic route typically starts with readily available precursors such as α-azidoacetone and cinnamaldehyde. The use of chiral auxiliaries or catalysts plays a crucial role in achieving the desired stereochemistry. The final product is purified through chromatography techniques to isolate levonantradol from by-products and unreacted materials .

Molecular Structure Analysis

Structure

Levonantradol has a complex molecular structure characterized by a bicyclic framework that includes a phenolic ring. Its chemical formula is C21H29NO3, with a molecular weight of approximately 345.47 g/mol. The structural analysis reveals multiple stereocenters, contributing to its pharmacological activity.

Data

The three-dimensional structure of levonantradol has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography. These studies provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with cannabinoid receptors .

Chemical Reactions Analysis

Reactions

Levonantradol undergoes various chemical reactions typical for organic compounds, including oxidation, reduction, and substitution reactions. Its reactivity can be influenced by the presence of functional groups within its structure.

Technical Details

The compound's interactions with biological systems primarily involve binding to cannabinoid receptors, leading to downstream effects such as modulation of neurotransmitter release. These interactions can be studied through receptor binding assays and functional assays that assess the compound's efficacy in vivo .

Mechanism of Action

Process

Levonantradol exerts its effects primarily through agonistic action on cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that result in reduced nausea and vomiting.

Data

Research indicates that levonantradol's mechanism involves inhibition of neurotransmitter release in areas of the brain associated with emesis (vomiting). This action is similar to that observed with other cannabinoids used therapeutically for nausea control .

Physical and Chemical Properties Analysis

Physical Properties

Levonantradol is typically presented as a white crystalline solid at room temperature. Its melting point is reported to be around 130-132 °C, indicating good thermal stability under standard conditions.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. Its stability can be affected by light and moisture; therefore, it should be stored in a cool, dry place away from direct sunlight .

Applications

Levonantradol has been primarily studied for its scientific uses in managing chemotherapy-induced nausea and vomiting. Clinical trials have demonstrated its effectiveness compared to placebo treatments and other anti-emetic agents like neuroleptics . Additionally, ongoing research explores its potential applications in pain management and appetite stimulation among patients undergoing cancer treatment.

Chemical and Molecular Characterization of Levonantradol

Structural Analysis and Stereochemical Properties

Levonantradol (CP 50,556-1) is a synthetic cannabinoid derivative with the chemical name [(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate. Its molecular formula is C₂₇H₃₅NO₄, corresponding to a molecular weight of 437.58 g/mol [2] [3]. The compound features a complex tricyclic phenanthridinediol core structure fused with a decalin-like ring system, distinguishing it from classical phytocannabinoids like Δ⁹-THC [7].

The pharmacological activity of levonantradol is critically dependent on its absolute stereochemistry, with four chiral centers (C6, C6a, C9, C10a) and an additional chiral center in the pentan-2-yloxy side chain [1] [6]. X-ray crystallographic studies confirm the (6S,6aR,9R,10aR) configuration of the phenanthridinediol core and the (R) configuration at the 1-methyl-4-phenylbutoxy side chain [1]. This specific stereochemistry enables high-affinity engagement with the CB1 cannabinoid receptor's orthosteric binding site, where the 9β-hydroxy group forms hydrogen bonds with key residues (e.g., Lys192) and the lipophilic side chain occupies a hydrophobic tunnel [5] [10].

Table 1: Stereochemical Descriptors of Levonantradol

Chiral CenterConfigurationStructural Role
C6SInfluences ring junction conformation
C6aRDetermines A/B ring fusion geometry
C9RPositions 9β-hydroxy for H-bonding with CB1
C10aRStabilizes trans-decalin conformation
C2' (side chain)ROptimizes hydrophobic interaction with CB1

Synthesis Pathways and Derivatives

The original synthesis of levonantradol, developed by Pfizer in the 1980s, employed a linear 12-step sequence starting from 3,5-dimethoxyaniline [2] [10]:

  • Dane salt formation with ethyl acetoacetate followed by borohydride reduction.
  • Amino group protection with ethyl chloroformate.
  • Saponification of the ester group and cyclodehydration using polyphosphoric acid to form the dihydroquinoline core.
  • Deprotection with HBr and etherification to install the chiral side chain precursor.
  • Robinson annulation after N-formylation/C-formylation and Michael addition with methyl vinyl ketone.
  • Final reduction (lithium-ammonia), acetylation, and stereoselective borohydride reduction [2].

A significant advancement came in 2013 with Sheshenev et al.'s asymmetric synthesis route, which achieved enantioselective construction of the chiral centers using catalytic methods. This approach utilized palladium-catalyzed allylic substitutions and Sharpless epoxidation to establish the stereochemistry with >98% ee, bypassing the need for resolution of racemic nantradol [1] [6].

Key structural derivatives include:

  • N-Methyllevonantradol: Enhanced metabolic stability via N-methylation.
  • Desacetyllevonantradol (DALN, CP 54,939): Deacetylated analog retaining CB1 affinity.
  • CP 55,940: Bicyclic cannabinoid with picomolar CB1 affinity, derived from the same synthetic program [2] [10].

Table 2: Key Derivatives of Levonantradol

CompoundStructural ModificationKey Property
N-MethyllevonantradolN-CH₃ substitutionImproved metabolic stability
CP 54,939 (DALN)Removal of 1-acetate groupReduced polarity; maintained potency
CP 55,940Bicyclic simplification of coreHigher CB1 affinity (Ki = 0.58 nM)
CP 47,497Modified alkyl side chainRetained analgesic efficacy

Physicochemical Properties and Stability

Levonantradol exhibits low water solubility (estimated <0.1 mg/mL) and high lipophilicity, evidenced by a calculated logP (cLogP) of 5.22–5.3 [3] [4] [8]. These properties facilitate blood-brain barrier penetration but complicate pharmaceutical formulation. Its pKa values are predicted at 9.82 (tertiary amine) and 14.39 (phenolic OH), rendering the molecule predominantly unionized at physiological pH [4].

Stability studies reveal significant challenges:

  • Hydrolytic degradation: The acetate ester undergoes pH-dependent hydrolysis (t₁/₂ < 24 hrs in aqueous buffers).
  • Oxidation: The phenolic groups and allylic positions are susceptible to radical-mediated oxidation.
  • Photodegradation: UV exposure accelerates decomposition via radical pathways [9].

To mitigate instability, patented formulations employ micellar solubilization using nonionic amphiphiles (e.g., Polysorbate 80). Aqueous solutions containing 1–5% amphiphile (HLB 13–17) significantly enhance stability (t₁/₂ >9 weeks at 37°C) by sequestering the drug in hydrophobic cores [9]. Lyophilized powders offer an alternative, requiring reconstitution with water immediately before use.

Table 3: Physicochemical Parameters of Levonantradol

PropertyValueMethod/Reference
Molecular Weight437.58 g/mol [2] [8]
logP5.22–5.3XLogP; Experimental estimate [4]
Hydrogen Bond Acceptors5CDK calculation [4]
Hydrogen Bond Donors2CDK calculation [4]
Rotatable Bonds8CDK calculation [4]
Topological Polar Surface Area67.79 ŲCDK calculation [4]
Melting PointNot reported (typically solid) [3]
Stability in Micellar Formulation>9 weeks at 37°CLyophilized patent formulation [9]

Degradation Pathways:

  • Ester hydrolysis → Desacetyllevonantradol
  • Oxidative cleavage of resorcinol ring → Quinone derivatives
  • Epimerization at C9 under basic conditions

Properties

CAS Number

72028-54-7

Product Name

Levonantradol

IUPAC Name

[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C27H35NO4/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3

InChI Key

FFVXQGMUHIJQAO-UHFFFAOYSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Synonyms

levonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.